REACTION_SMILES
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[NH2:18][c:19]1[nH:20][c:21](=[O:29])[c:22]2[c:23]3[cH:24][c:25]([Br:26])[c:27]([NH2:28])[cH:30][c:31]3[cH:32][cH:33][c:34]2[n:35]1.[NH2:1][c:2]1[n:3][c:4]2[cH:5][cH:6][c:7]3[c:8]([c:9]2[c:10](=[O:12])[nH:11]1)[cH:13][c:14]([CH3:17])[cH:15][cH:16]3>>[NH2:1][c:2]1[n:3][c:4]2[cH:5][cH:6][c:7]3[c:8]([c:9]2[c:10](=[O:12])[nH:11]1)[cH:13][c:14]([OH:29])[cH:15][cH:16]3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc2ccc3cc(N)c(Br)cc3c2c(=O)[nH]1
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Name
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Cc1ccc2ccc3nc(N)[nH]c(=O)c3c2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2ccc3nc(N)[nH]c(=O)c3c2c1
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Name
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Type
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product
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Smiles
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Nc1nc2ccc3ccc(O)cc3c2c(=O)[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |